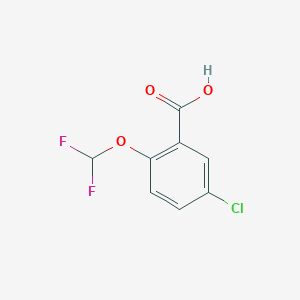

5-Chloro-2-(difluoromethoxy)benzoic acid

Description

These compounds are typically synthesized for pharmaceutical intermediates, agrochemicals, or bioactive molecule development. The substituents at positions 2 and 5 on the benzene ring significantly influence physicochemical properties, reactivity, and biological activity. For instance, difluoromethoxy groups (OCHF₂) are known to enhance metabolic stability and lipophilicity compared to methoxy (OCH₃) or hydroxy (OH) groups .

Properties

IUPAC Name |

5-chloro-2-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTCUQGQENXYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773869-44-6 | |

| Record name | 5-chloro-2-(difluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Chloro-2-(difluoromethoxy)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 224.58 g/mol. The presence of a chloro group and a difluoromethoxy group significantly influences its reactivity and biological properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of the compound resulted in:

- Reduction of Pro-inflammatory Cytokines : The levels of TNF-α and IL-1β were significantly decreased (p < 0.001), indicating a strong anti-inflammatory response.

- Improved Clinical Parameters : The compound maintained normal body temperature and reduced white blood cell counts, suggesting its potential as a therapeutic agent in inflammatory diseases .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various microbial strains, including bacteria and fungi. Notably:

- Antifungal Activity : Studies highlighted its effectiveness against specific fungal strains, suggesting its potential use in treating fungal infections .

- Mechanism of Action : The antimicrobial effects may be attributed to its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties:

- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that the compound can inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, it may enhance their efficacy, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The difluoromethoxy group enhances lipophilicity, which may improve cellular uptake and interaction with target proteins or enzymes involved in inflammatory pathways or microbial metabolism.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)benzoic acid | Trifluoromethyl group | Antimicrobial, less anti-inflammatory |

| 4-Chloro-2-(difluoromethoxy)benzoic acid | Different chloro position | Similar anti-inflammatory effects |

| 5-Chloro-2-(trifluoromethoxy)benzoic acid | Trifluoromethoxy group | Potentially enhanced anticancer activity |

Case Studies

- Anti-inflammatory Study : In a controlled experiment with LPS-induced rats, the administration of 500 mg/60 kg body weight demonstrated significant reductions in inflammatory markers, supporting the compound's potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : A study on various microbial strains revealed that this compound exhibited effective antifungal properties against Candida albicans, suggesting its applicability in treating fungal infections .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-(difluoromethoxy)benzoic acid has shown promising biological activities that make it a candidate for drug development.

-

Anti-inflammatory Activity :

- In studies involving lipopolysaccharide (LPS)-induced inflammation in rats, the compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-1β (p < 0.001). This suggests its potential as a therapeutic agent for inflammatory diseases.

-

Antimicrobial Properties :

- The compound exhibits antimicrobial activity against various strains, including fungi like Candida albicans. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

-

Anticancer Potential :

- Preliminary studies indicate that this compound inhibits the growth of specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. It may also enhance the efficacy of other chemotherapeutic agents.

Agrochemistry

The compound is also relevant in the field of agrochemicals, particularly as an active ingredient in pesticides.

- Role in Crop Protection :

- Derivatives of difluoromethoxy compounds have been utilized in developing agrochemicals that protect crops from pests. For instance, compounds similar to this compound have been integrated into formulations aimed at enhancing crop yield and resistance to diseases.

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing various fine chemicals.

- Synthesis of Specialty Chemicals :

- The compound is used as an intermediate in producing pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for modifications that can lead to novel compounds with specific functionalities.

Case Study 1: Anti-inflammatory Effects

A controlled experiment was conducted using LPS-induced rats. The administration of 500 mg/60 kg body weight resulted in significant reductions in inflammatory markers, supporting the compound's potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Research on various microbial strains demonstrated that this compound exhibited effective antifungal properties against Candida albicans, indicating its applicability in treating fungal infections.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups: Chloro (Cl) and fluoro (F) substituents at position 5 enhance acidity and electrophilic reactivity . Oxygen-Containing Groups: Difluoromethoxy (OCHF₂) and methoxymethoxy (OCH₂OCH₃) groups improve solubility in organic solvents compared to hydroxy groups . Amino Derivatives: Compounds with amino (NH₂) or substituted amino groups (e.g., 2-NH(C₆H₄Cl)) exhibit higher melting points, likely due to hydrogen bonding .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Chloro-2-(difluoromethoxy)benzoic acid typically follows a sequence involving:

- Introduction of the difluoromethoxy group onto a chlorinated aromatic precursor.

- Oxidation or functional group transformation to install the carboxylic acid moiety.

The key challenge is the selective and efficient incorporation of the difluoromethoxy group at the ortho position relative to the chloro substituent, followed by oxidation to the benzoic acid.

Starting Materials and Key Intermediates

- 5-Chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid are commonly employed as precursors due to the hydroxyl group facilitating difluoromethoxy substitution.

- Difluoromethyl ether or difluoromethylating agents serve as sources for the difluoromethoxy group.

Preparation Routes

Difluoromethoxy Group Introduction

- The difluoromethoxy group can be introduced by reacting the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate.

- This nucleophilic substitution reaction replaces the hydroxyl hydrogen with the difluoromethoxy moiety, yielding 5-chloro-2-(difluoromethoxy)benzaldehyde as an intermediate.

Conversion to Benzoic Acid

- The aldehyde group in the intermediate can be oxidized to the carboxylic acid using strong oxidizing agents or via catalytic oxidation.

- Alternatively, the aldehyde can be reduced to an alcohol intermediate and then oxidized to the acid, depending on the synthetic route optimization.

Industrial Optimization

- Temperature control is critical to maintain high yields and prevent side reactions.

- Catalysts may be employed to enhance reaction rates and selectivity.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity of the final acid.

Detailed Example of a Synthetic Route

| Step | Reactants & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 5-Chloro-2-hydroxybenzaldehyde + Difluoromethyl ether + K2CO3 (base) | Formation of 5-chloro-2-(difluoromethoxy)benzaldehyde | Nucleophilic substitution; base facilitates reaction |

| 2 | Oxidation of aldehyde group (e.g., KMnO4 or catalytic oxidation) | This compound | Controlled temperature (85-100°C) to optimize yield |

| 3 | Purification by recrystallization or chromatography | Pure this compound | Removal of impurities and unreacted materials |

Comparative Analysis of Preparation Methods

| Preparation Aspect | Method Using Difluoromethyl Ether (Lab Scale) | Industrial Method |

|---|---|---|

| Starting Material | 5-Chloro-2-hydroxybenzaldehyde | Same or related precursors |

| Difluoromethoxy Introduction | Base-promoted nucleophilic substitution | Optimized with catalysts, temperature control |

| Oxidation Step | Chemical oxidants (e.g., KMnO4) | Catalytic oxidation under controlled conditions |

| Reaction Time | Several hours | Reduced by optimized conditions |

| Purification | Recrystallization or chromatography | Industrial scale separation techniques |

| Yield | Moderate to high | High, with process optimization |

Research Findings and Notes

- The synthesis route involving difluoromethyl ether and base is well-established for introducing difluoromethoxy groups on aromatic rings bearing hydroxyl substituents.

- Oxidation of aldehydes to acids using permanganate or catalytic methods is standard and requires careful temperature control to avoid overoxidation or degradation.

- Industrial methods focus on maximizing yield and purity while minimizing reaction time and environmental impact.

- Purity assessment often involves chromatographic techniques such as HPLC to ensure product quality.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range/Value | Remarks |

|---|---|---|

| Base Used | Potassium carbonate (K2CO3) | Facilitates nucleophilic substitution |

| Temperature for Substitution | 50-80°C | Moderate heating to promote reaction |

| Oxidizing Agent | Potassium permanganate or catalytic oxidants | Strong oxidizers for aldehyde to acid conversion |

| Oxidation Temperature | 85-100°C | Maintained to optimize reaction rate and yield |

| Reaction Time | 2-6 hours | Depending on scale and conditions |

| Purification Method | Recrystallization, chromatography | Ensures high purity product |

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-(difluoromethoxy)benzoic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis involves introducing the difluoromethoxy group via nucleophilic substitution. A typical route includes:

Protection : Protect the benzoic acid group (e.g., as a methyl ester) to avoid side reactions.

Difluoromethylation : React with ClCF₂O⁻ under basic conditions (pH 10–10.2, NaOH) at reflux in ethanol/water mixtures .

Deprotection : Hydrolyze the ester using HCl to yield the free acid.

- Optimization : Control reaction time (>3 h) and temperature (reflux) to minimize by-products like 2-chloro-4-fluorobenzoic acid. Purify via recrystallization (ethanol/water, 1:3) to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C/¹⁹F NMR to confirm substituent positions (e.g., δ ~7.5 ppm for aromatic protons).

- FT-IR : Validate the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and difluoromethoxy (O-CF₂ stretch ~1100 cm⁻¹).

- X-ray crystallography : Monoclinic P21/c system (a=23.526 Å, b=3.7972 Å) resolves molecular packing ambiguities .

- Conflict Resolution : Cross-validate solubility discrepancies using DSC (melting point 185–187°C) and Karl Fischer titration for water content .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., replace Cl with Br, vary difluoromethoxy position).

- Biological Testing : Use PPARδ/γ reporter gene assays to measure agonism. Prioritize derivatives with EC₅₀ <1 nM (e.g., sulfamoyl benzoic acid analogs showed EC₅₀ = 5.06 × 10⁻³ nM for LPA2) .

- Molecular Docking : Employ Glide SP mode (Schrödinger Suite) to identify critical interactions (e.g., H-bonds with Thr-289 in PPARδ). Validate with mutagenesis studies .

Q. What computational strategies predict the metabolic stability of derivatives, and how can in vitro findings be reconciled with in silico models?

- Methodological Answer :

- QSAR Models : Use descriptors like logP and topological polar surface area to predict CYP450-mediated oxidation.

- MD Simulations : Apply AMBER force fields to simulate CYP3A4 interactions (e.g., assess binding free energy ΔG).

- Validation : Hepatic microsome assays (e.g., t₁/₂ >60 min indicates stability). Discrepancies may arise from enzyme polymorphisms; refine models using enzyme kinetics (Km/Vmax) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.